molecular formula C17H23N B6281286 N-[(adamantan-2-yl)methyl]aniline CAS No. 1416437-81-4

N-[(adamantan-2-yl)methyl]aniline

Cat. No.: B6281286
CAS No.: 1416437-81-4
M. Wt: 241.4
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Description

N-[(adamantan-2-yl)methyl]aniline is a compound that features an adamantane moiety attached to an aniline group via a methylene bridge. Adamantane is a polycyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to the molecule. The incorporation of the adamantane structure into organic compounds often enhances their chemical and physical properties, making them valuable in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing N-[(adamantan-2-yl)methyl]aniline involves the reductive amination of adamantane-2-carbaldehyde with aniline. This reaction typically employs a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon. The reaction is carried out in a suitable solvent, such as methanol or ethanol, under mild conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(adamantan-2-yl)methyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the aniline group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

N-[(adamantan-2-yl)methyl]aniline has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antiviral and antibacterial properties.

    Medicine: Explored for its potential use in drug delivery systems due to the stability and rigidity imparted by the adamantane moiety.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism by which N-[(adamantan-2-yl)methyl]aniline exerts its effects depends on its specific application. In biological systems, the adamantane moiety can enhance the compound’s ability to interact with lipid membranes, potentially improving its bioavailability and efficacy. The aniline group can participate in various biochemical interactions, including binding to enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[(adamantan-1-yl)methyl]aniline
  • N-[(adamantan-2-yl)ethyl]aniline
  • N-[(adamantan-2-yl)methyl]benzylamine

Uniqueness

N-[(adamantan-2-yl)methyl]aniline is unique due to the specific positioning of the adamantane moiety at the 2-position, which can influence its chemical reactivity and physical properties. This structural feature can result in distinct interactions with biological targets and different physicochemical characteristics compared to its analogs.

Properties

CAS No.

1416437-81-4

Molecular Formula

C17H23N

Molecular Weight

241.4

Purity

95

Origin of Product

United States

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